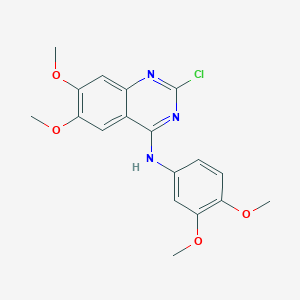
(2-Chloro-6,7-dimethoxyquinazoline-4-yl)-(3,4-dimethoxyphenyl)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloro-6,7-dimethoxyquinazoline-4-yl)-(3,4-dimethoxyphenyl)-amine is an organic compound that belongs to the class of quinazolines. Quinazolines are heterocyclic aromatic compounds that have a wide range of applications in medicinal chemistry due to their diverse biological activities. This particular compound is of interest due to its potential pharmacological properties, including anti-cancer and anti-inflammatory effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-6,7-dimethoxyquinazoline-4-yl)-(3,4-dimethoxyphenyl)-amine typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by the condensation of anthranilic acid derivatives with formamide or formic acid under acidic conditions.
Methoxylation: The methoxy groups at the 6 and 7 positions can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Coupling with (3,4-Dimethoxyphenyl)-amine: The final step involves the coupling of the chlorinated quinazoline with (3,4-dimethoxyphenyl)-amine under basic conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding quinones.
Reduction: Reduction reactions can target the quinazoline ring or the nitro groups if present, leading to the formation of amines.
Substitution: The chlorine atom at the 2-position can be substituted with various nucleophiles, such as amines or thiols, to form a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Amines and reduced quinazoline derivatives.
Substitution Products: Various substituted quinazoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2-Chloro-6,7-dimethoxyquinazoline-4-yl)-(3,4-dimethoxyphenyl)-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (2-Chloro-6,7-dimethoxyquinazoline-4-yl)-(3,4-dimethoxyphenyl)-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cell signaling pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its pharmacological effects.
Comparaison Avec Des Composés Similaires
Quinazoline Derivatives: Other quinazoline derivatives include gefitinib, erlotinib, and lapatinib, which are used as anti-cancer agents.
Phenylamine Derivatives: Compounds like aniline and its derivatives also share structural similarities.
Uniqueness:
Structural Features: The presence of both quinazoline and (3,4-dimethoxyphenyl)-amine moieties in a single molecule makes it unique.
Pharmacological Properties: Its potential to exhibit multiple pharmacological activities, such as anti-cancer and anti-inflammatory effects, distinguishes it from other similar compounds.
Propriétés
Formule moléculaire |
C18H18ClN3O4 |
|---|---|
Poids moléculaire |
375.8 g/mol |
Nom IUPAC |
2-chloro-N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine |
InChI |
InChI=1S/C18H18ClN3O4/c1-23-13-6-5-10(7-14(13)24-2)20-17-11-8-15(25-3)16(26-4)9-12(11)21-18(19)22-17/h5-9H,1-4H3,(H,20,21,22) |
Clé InChI |
FKBSNHRRVYACAF-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)NC2=NC(=NC3=CC(=C(C=C32)OC)OC)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





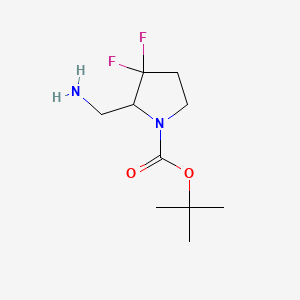
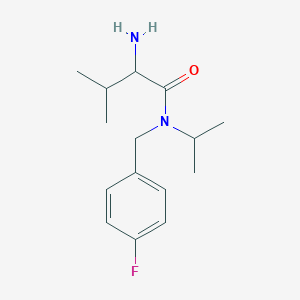
![[(10S)-10-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] benzoate](/img/structure/B14780715.png)
![4-[(10R,13R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14780719.png)
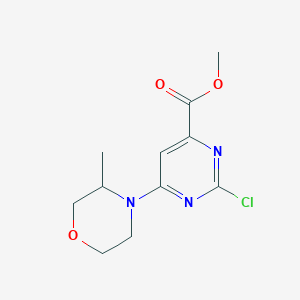

![Tert-butyl 3-[(3-chlorophenyl)-(2-ethoxy-2-oxoethoxy)methyl]piperidine-1-carboxylate](/img/structure/B14780732.png)
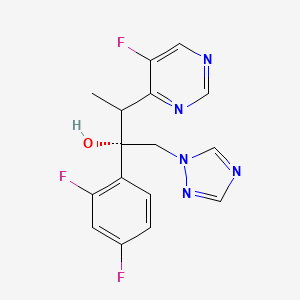
![2-(3-(2-Bromophenyl)bicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14780753.png)
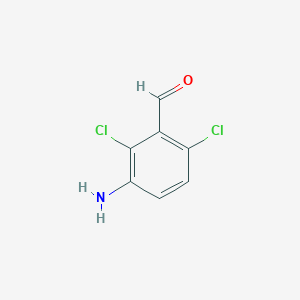
![[(3R)-3-amino-4-(phenylsulfanyl)butyl]dimethylamine](/img/structure/B14780764.png)
